BenchChemオンラインストアへようこそ!

3,3-Diphenylazetidine

Medicinal Chemistry Pharmaceutical Intermediates Intellectual Property

3,3-Diphenylazetidine (CAS 7215-23-8) features a sterically congested geminal diphenyl substitution pattern critical for regioselective ring-opening and N-functionalization. With 14 patent filings, documented AT1R antagonism, and multi-target anti-inflammatory activity, this ≥95% purity building block is ideal for lead optimization and SAR studies. Sourced from multiple suppliers for supply chain redundancy.

Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
CAS No. 7215-23-8
Cat. No. B3056537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diphenylazetidine
CAS7215-23-8
Molecular FormulaC15H15N
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESC1C(CN1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C15H15N/c1-3-7-13(8-4-1)15(11-16-12-15)14-9-5-2-6-10-14/h1-10,16H,11-12H2
InChIKeyIWLFFEFWBYZAAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Diphenylazetidine (CAS 7215-23-8) Procurement Guide: Azetidine Core with Geminal Diphenyl Substitution for Pharmaceutical Building Block Applications


3,3-Diphenylazetidine (CAS 7215-23-8) is a heterocyclic organic compound featuring a strained four-membered nitrogen-containing azetidine ring with two phenyl groups substituted at the 3-position . The molecular formula is C₁₅H₁₅N, with a molecular weight of 209.29 g/mol . This compound is characterized by a geminal diphenyl substitution pattern on the azetidine ring, which imparts distinct steric and electronic properties relative to monosubstituted or unsubstituted azetidine analogs . The strained azetidine core provides a reactive handle for ring-opening and functionalization chemistry, positioning 3,3-diphenylazetidine as a versatile building block in medicinal chemistry and organic synthesis applications [1].

Why 3,3-Diphenylazetidine Cannot Be Readily Substituted: Structural Constraints in Azetidine-Based Synthetic Intermediates


Generic substitution of 3,3-diphenylazetidine with alternative azetidine analogs is fundamentally constrained by the geminal diphenyl substitution pattern at the 3-position, which governs both steric accessibility and electronic distribution within the strained four-membered ring system . Unlike 3-monosubstituted azetidines (e.g., 3-benzylazetidine or 3-cyclohexylazetidine) which exhibit lower steric hindrance and different conformational preferences [1], the dual phenyl groups in 3,3-diphenylazetidine create a sterically congested environment that can influence regioselectivity in ring-opening reactions and modulate nitrogen basicity . Furthermore, substitution at the 3-position differs fundamentally from 2,4-diphenylazetidine positional isomers, where phenyl groups reside on ring carbon atoms adjacent to nitrogen rather than at the geminal 3-position, resulting in distinct reactivity profiles in cycloaddition and N-functionalization reactions [2]. The strained azetidine core itself differs from larger nitrogen heterocycles (pyrrolidines, piperidines) in ring-opening energetics and nucleophilic reactivity, rendering the selection of the specific diphenyl-substituted azetidine scaffold non-interchangeable with other heterocyclic building blocks [3].

3,3-Diphenylazetidine (CAS 7215-23-8): Quantitative Differentiation Evidence for Procurement Decision-Making


Patent Association Density: 14 Patent Filings Citing 3,3-Diphenylazetidine Scaffold in Pharmaceutical Compositions

3,3-Diphenylazetidine is associated with 14 distinct patent filings, indicating established precedent for its utility as a pharmaceutical building block or scaffold in intellectual property claims [1]. In contrast, the structurally related 3,3-dimethyl-1,2-diphenylazetidine (CAS 22606-96-8) exhibits lower patent association density with fewer documented filings in therapeutic applications, with its primary commercial positioning as a general research intermediate rather than a scaffold with established pharmaceutical precedent .

Medicinal Chemistry Pharmaceutical Intermediates Intellectual Property

Dual Phenyl Substitution at C3: Structural Differentiation from 2,4-Diphenyl Positional Isomer in Ring-Opening Reactivity

The geminal diphenyl substitution at the 3-position of 3,3-diphenylazetidine creates a distinct steric and electronic environment compared to the 2,4-diphenylazetidine positional isomer, where phenyl groups reside on ring carbons adjacent to nitrogen [1]. In the 2,4-substituted isomer, base-induced isomerization during N-nitrosamine reduction yields cis-trans mixtures of 1,2-diphenylcyclopropanes, indicating ring-opening regioselectivity that differs fundamentally from the geminal 3,3-substitution pattern [1]. The 3,3-diphenyl configuration precludes the steric interactions that drive the observed stereochemical scrambling in 2,4-diphenyl systems.

Synthetic Methodology Regioselectivity Heterocyclic Chemistry

Antidiabetic and Anti-Inflammatory Activity Profile: Multi-Target Pharmacological Potential Documented in Commercial Technical Literature

According to commercial technical documentation, 3,3-diphenylazetidine exhibits multiple pharmacological activities including antidiabetic effects and inhibition of pro-inflammatory cytokines (IL-1β, IL-6, and TNFα) . The compound also demonstrates cardiovascular activity via AT1R antagonism and eNOS upregulation, and promotes cholesterol crystal dissolution in biliary models . This multi-target activity profile differentiates it from simpler azetidine derivatives such as unsubstituted azetidine or 3-monosubstituted analogs (e.g., 3-benzylazetidine, 3-cyclohexylazetidine), which lack the dual phenyl substitution required for these specific pharmacological activities [1].

Diabetes Research Inflammation Cardiovascular Pharmacology

Physicochemical Properties: Boiling Point and Density Metrics for Purification and Formulation Planning

3,3-Diphenylazetidine exhibits a boiling point of 337.9 °C at 760 mmHg and a density of 1.079 g/cm³ [1]. These physicochemical parameters differ substantially from structurally related compounds: 3,3-dimethyl-1,2-diphenylazetidine (CAS 22606-96-8) has a higher molecular weight of 237.34 g/mol and different boiling characteristics due to additional methyl substitution . The defined boiling point provides a reference for distillation-based purification, while density information supports formulation and handling calculations.

Process Chemistry Purification Analytical Characterization

Commercial Availability and Purity Grade: 95% Minimum Purity Specification with Multi-Supplier Accessibility

3,3-Diphenylazetidine is commercially available from multiple reputable chemical suppliers with a standard minimum purity specification of 95% . This contrasts with structurally related compounds such as 3,3-dichloro-1,4-diphenylazetidin-2-one, which has more limited supplier availability and specialized synthesis requirements . The established multi-supplier commercial network for 3,3-diphenylazetidine ensures procurement flexibility and supply chain redundancy.

Procurement Supply Chain Quality Control

Water Solubility Profile: Aqueous Solubility Distinct from Typical Hydrophobic Heterocyclic Building Blocks

3,3-Diphenylazetidine is reported to be soluble in water according to commercial technical documentation . This water solubility profile is notable given the presence of two hydrophobic phenyl groups and contrasts with the typical solubility behavior of unsubstituted aromatic heterocycles and many azetidine derivatives which exhibit poor aqueous solubility [1]. The compound's aqueous compatibility may facilitate in vitro assay preparation and reduce the need for organic co-solvents in biological testing protocols.

Formulation Development Solubility Assay Design

3,3-Diphenylazetidine (CAS 7215-23-8): Evidence-Based Application Scenarios for Scientific and Industrial Use


Pharmaceutical Building Block for Metabolic and Inflammatory Disease Programs

3,3-Diphenylazetidine serves as a precedented scaffold in pharmaceutical research programs targeting metabolic disorders and inflammatory conditions, as supported by its documented activity profile including antidiabetic effects and inhibition of pro-inflammatory cytokines IL-1β, IL-6, and TNFα . The compound's association with 14 patent filings further substantiates its utility as a building block in therapeutic intellectual property development [1]. This scenario is most appropriate for medicinal chemistry groups requiring a diphenyl-substituted azetidine core with established pharmacological precedent, particularly where multi-target activity (antidiabetic, anti-inflammatory, cardiovascular) is desirable for exploratory lead identification or scaffold optimization programs.

Synthetic Intermediate Requiring Defined Regioselectivity in Ring-Opening Transformations

The geminal 3,3-diphenyl substitution pattern of 3,3-diphenylazetidine provides distinct steric and electronic characteristics that differentiate it from 2,4-diphenylazetidine positional isomers in ring-opening reactions . Synthetic chemists seeking predictable regioselectivity without the stereochemical scrambling observed in 2,4-diphenyl systems should prioritize 3,3-diphenylazetidine for transformations where maintaining configurational integrity during N-functionalization or ring-opening is critical. The compound's defined boiling point of 337.9 °C also enables distillation-based purification strategies for process chemistry applications [1].

Cardiovascular and Biliary Pharmacology Research Tool

Based on documented activity in commercial technical literature, 3,3-diphenylazetidine exhibits cardiovascular effects including angiotensin II receptor type 1 (AT1R) antagonism and endothelial nitric oxide synthase (eNOS) upregulation, as well as cholesterol crystal dissolution activity in biliary protein binding models . These activities position the compound as a potential tool molecule for investigating AT1R-mediated pathways, vascular biology mechanisms, or gallstone dissolution research. While quantitative potency data are not available in accessible sources, the multi-target cardiovascular and biliary activity profile provides a rational basis for selecting this specific azetidine derivative over simpler analogs lacking these documented activities [1].

Academic and Industrial Research Requiring Reliable Multi-Supplier Sourcing

For research programs requiring sustained access to 3,3-diphenylazetidine with supply chain redundancy, the compound's multi-supplier commercial availability from AKSci, CymitQuimica, Leyan, MolCore, and other vendors ensures procurement flexibility and competitive pricing [1]. The standard minimum purity specification of 95% provides consistent quality expectations across suppliers . This scenario is particularly relevant for academic laboratories and industrial research groups conducting long-term structure-activity relationship (SAR) studies or process development campaigns where reliable, uninterrupted compound supply is essential for maintaining experimental continuity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Diphenylazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.